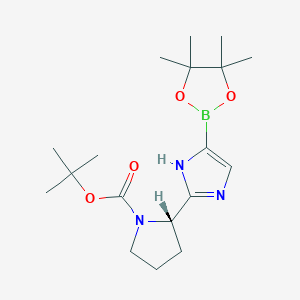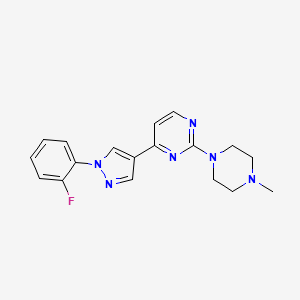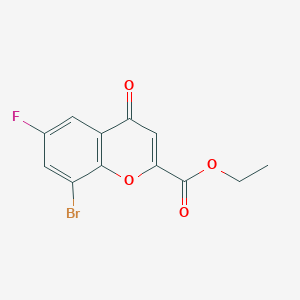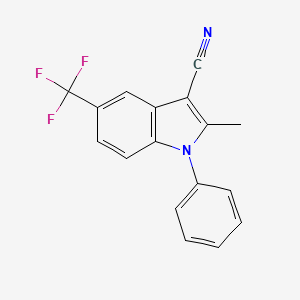![molecular formula C17H18N4O5 B11829869 L-Glutamic acid, N-[4-(methylamino)benzoyl]-, 1,5-bis(cyanomethyl) ester](/img/structure/B11829869.png)
L-Glutamic acid, N-[4-(methylamino)benzoyl]-, 1,5-bis(cyanomethyl) ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-(メチルアミノ)ベンゾイル]-L-グルタミン酸、1,5-ビス(シアノメチル)エステルは、分子式C17H24N2O5の合成有機化合物です。メチルアミノベンゾイル基と2つのシアノメチルエステル基で修飾されたグルタミン酸骨格を含む独自の構造で知られています。
準備方法
合成経路と反応条件
N-[4-(メチルアミノ)ベンゾイル]-L-グルタミン酸、1,5-ビス(シアノメチル)エステルの合成は、通常、複数のステップを伴います。一般的な方法の1つは、L-グルタミン酸のアミノ基とカルボキシル基の保護から始まります。保護されたグルタミン酸を次に、4-(メチルアミノ)ベンゾイルクロリドと反応させてベンゾイル基を導入します。 最後のステップは、塩基と適切な溶媒の存在などの特定の反応条件下でカルボキシル基をシアノメチル基でエステル化するプロセスを含みます .
工業的生産方法
この化合物の工業的生産には、同様の合成経路が使用される場合がありますが、より大規模になります。プロセスは収率と純度が最適化されており、多くの場合、反応条件を正確に制御するために自動システムが使用されます。 高純度試薬と溶媒の使用に加えて、高度な精製技術により、高品質のN-[4-(メチルアミノ)ベンゾイル]-L-グルタミン酸、1,5-ビス(シアノメチル)エステルの生産が保証されます .
化学反応の分析
反応の種類
N-[4-(メチルアミノ)ベンゾイル]-L-グルタミン酸、1,5-ビス(シアノメチル)エステルは、以下を含むさまざまな化学反応を起こす可能性があります。
酸化: この化合物は、特定の条件下で酸化されて対応する酸化生成物を形成することができます。
還元: 還元反応により、エステル基をアルコールまたは他の還元型に変換できます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素が含まれます。
還元: 水素化アルミニウムリチウムまたは水素化ホウ素ナトリウムなどの還元剤が頻繁に使用されます。
形成される主な生成物
これらの反応から形成される主な生成物は、使用される特定の条件と試薬によって異なります。たとえば、酸化はカルボン酸をもたらす可能性があり、還元はアルコールを生成する可能性があります。 置換反応はさまざまな官能基を導入することができ、幅広い誘導体をもたらします .
科学研究への応用
N-[4-(メチルアミノ)ベンゾイル]-L-グルタミン酸、1,5-ビス(シアノメチル)エステルは、科学研究でいくつかの用途があります。
化学: より複雑な分子の合成のためのビルディングブロックとして、およびさまざまな化学反応における試薬として使用されます。
生物学: この化合物は、酵素や受容体との相互作用を含む生物系への潜在的な影響について研究されています。
医学: 薬物開発や送達システムなど、その潜在的な治療用途を探索するための研究が進行中です。
科学的研究の応用
L-Glutamic acid, N-[4-(methylamino)benzoyl]-, 1,5-bis(cyanomethyl) ester has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development and delivery systems.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
作用機序
N-[4-(メチルアミノ)ベンゾイル]-L-グルタミン酸、1,5-ビス(シアノメチル)エステルの作用機序は、特定の分子標的との相互作用を伴います。この化合物は、酵素または受容体に結合してその活性を調節することができます。関与する経路には、シグナル伝達、代謝プロセス、および遺伝子発現の調節が含まれる可能性があります。 分子メカニズムと経路を完全に解明するためには、詳細な研究が必要です .
類似化合物との比較
類似化合物
N-[4-(メチルアミノ)ベンゾイル]-L-グルタミン酸: この化合物は、類似の構造を共有していますが、シアノメチルエステル基がありません。
N-[4-(メチルアミノ)ベンゾイル]-L-グルタミン酸ジエチルエステル: シアノメチルエステルの代わりにジエチルエステル基を持つ別の関連化合物です.
独自性
N-[4-(メチルアミノ)ベンゾイル]-L-グルタミン酸、1,5-ビス(シアノメチル)エステルは、シアノメチルエステル基の存在により独特です。シアノメチルエステル基は、独特の化学的性質と反応性を付与します。 これは、これらの特性が有利である特定の用途に役立ちます .
特性
分子式 |
C17H18N4O5 |
|---|---|
分子量 |
358.3 g/mol |
IUPAC名 |
bis(cyanomethyl) (2S)-2-[[4-(methylamino)benzoyl]amino]pentanedioate |
InChI |
InChI=1S/C17H18N4O5/c1-20-13-4-2-12(3-5-13)16(23)21-14(17(24)26-11-9-19)6-7-15(22)25-10-8-18/h2-5,14,20H,6-7,10-11H2,1H3,(H,21,23)/t14-/m0/s1 |
InChIキー |
CXSQTGRSMRMIMU-AWEZNQCLSA-N |
異性体SMILES |
CNC1=CC=C(C=C1)C(=O)N[C@@H](CCC(=O)OCC#N)C(=O)OCC#N |
正規SMILES |
CNC1=CC=C(C=C1)C(=O)NC(CCC(=O)OCC#N)C(=O)OCC#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


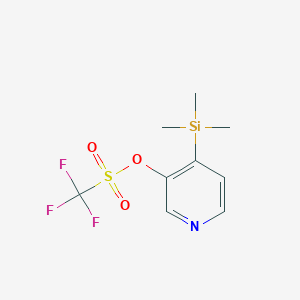
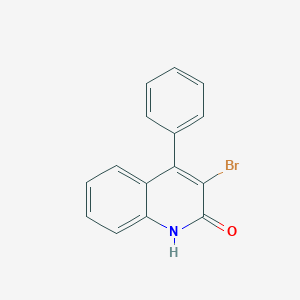
![N'-(6-benzyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-N,N-dimethylmethanimidamide](/img/structure/B11829793.png)
![(1R,6R)-7-Methyl-3-tosyl-3-azabicyclo[4.1.0]heptane-1-carbaldehyde](/img/structure/B11829794.png)


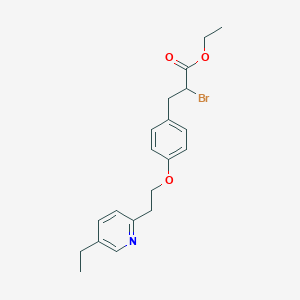
![(3aS,4S,5S,6aR)-4-((E)-3-hydroxy-4-(2-iodo-5-(trifluoromethyl)phenoxy)but-1-en-1-yl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl benzoate](/img/structure/B11829811.png)

